molecular formula C6H13NO B2658885 3-(Azetidin-3-yl)propan-1-ol CAS No. 1379377-40-8

3-(Azetidin-3-yl)propan-1-ol

Cat. No.: B2658885
CAS No.: 1379377-40-8
M. Wt: 115.176
InChI Key: BFNCRQNQIOVYBQ-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)propan-1-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an azetidine ring attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the alkylation of azetidine with a suitable alkyl halide, followed by reduction. For instance, the reaction of azetidine with 3-bromopropanol in the presence of a base such as sodium hydride can yield this compound .

Another method involves the reduction of azetidin-3-one derivatives. The azetidin-3-one can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain the desired alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production. Common industrial methods may include continuous flow processes and the use of automated reactors to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), sodium hydride (NaH)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of chlorides or other substituted derivatives

Scientific Research Applications

3-(Azetidin-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)propan-1-ol depends on its specific application. In medicinal chemistry, azetidine derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, azetidine-containing compounds can inhibit enzymes such as proteases and kinases, leading to therapeutic effects . The azetidine ring’s unique structure allows for specific interactions with biological targets, contributing to its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)propan-1-ol is unique due to its combination of an azetidine ring and a hydroxyl group, which provides distinct reactivity and potential for diverse chemical transformations. This compound’s structural features make it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

3-(azetidin-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-3-1-2-6-4-7-5-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNCRQNQIOVYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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